molecular formula C22H20N2OS3 B2840902 (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1164483-99-1

(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2840902
CAS No.: 1164483-99-1
M. Wt: 424.6
InChI Key: OTLQDNRRFUIIGY-SQFISAMPSA-N
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Description

(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H20N2OS3 and its molecular weight is 424.6. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a derivative of cyclopenta[b]pyridine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a cyclocondensation reaction between appropriate precursors. The method often utilizes sodium alkoxide solutions as catalysts to achieve high yields without extensive purification processes. For instance, related compounds have been synthesized using a similar approach, demonstrating the versatility of cyclopenta[b]pyridine derivatives in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate metabolic pathways and signal transduction processes.
  • Receptor Binding : The structural features of the compound allow it to fit into specific receptor binding sites, influencing cellular responses and potentially leading to therapeutic effects against various diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of cyclopenta[b]pyridine exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent .

Case Studies

  • Corrosion Inhibition : Research has demonstrated that similar cyclopenta[b]pyridine derivatives act as effective corrosion inhibitors for carbon steel in acidic environments. This application highlights the compound's stability and protective properties under harsh conditions .
  • Pharmacological Evaluation : A study evaluating the analgesic properties of related compounds showed significant pain relief in animal models, suggesting that this class of compounds may possess central analgesic activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
CAPD DerivativesCorrosion InhibitionCarbon steel in H₂SO₄ medium
6,7-Dihydro-5H-cyclopenta[b]pyridineAnticancerMCF-7 and A549 cell lines
Pyrazole DerivativesAntifungal/AntitumorVarious kinases
2-(Allylamino)-6,7-dihydro...Analgesic ActivityCentral nervous system

Properties

IUPAC Name

(7Z)-2-(2-ethoxyethylsulfanyl)-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS3/c1-2-25-9-12-28-22-18(14-23)20(19-6-4-11-27-19)17-8-7-15(21(17)24-22)13-16-5-3-10-26-16/h3-6,10-11,13H,2,7-9,12H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLQDNRRFUIIGY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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